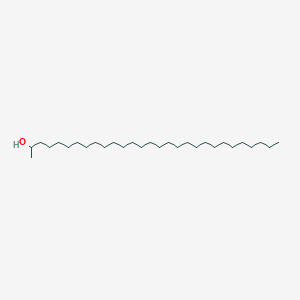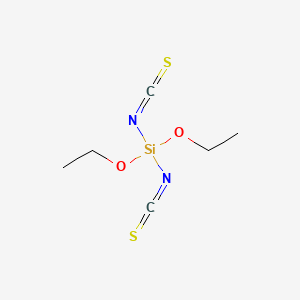
Diethoxy(diisothiocyanato)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy(diisothiocyanato)silane is a silicon-based compound with the chemical formula C_6H_10N_2O_2S_2Si It is characterized by the presence of two ethoxy groups and two isothiocyanato groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxy(diisothiocyanato)silane can be synthesized through the ethoxylation of tetraisocyanatosilane. The process involves the reaction of tetraisocyanatosilane with ethanol under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethoxy(diisothiocyanato)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and isothiocyanic acid.
Condensation: The hydrolyzed products can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids or bases, often conducted under controlled temperature and pH conditions.
Substitution: Nucleophiles like amines or alcohols, typically in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and isothiocyanic acid.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Diethoxy(diisothiocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and coatings.
Organic Synthesis: Employed in the preparation of functionalized silanes and siloxanes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a coupling agent for biomolecules.
Industry: Utilized in the production of adhesives, sealants, and surface modifiers.
Mechanism of Action
The mechanism of action of diethoxy(diisothiocyanato)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. The isothiocyanato groups can react with nucleophiles, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
Diethoxydimethylsilane: Similar in structure but with methyl groups instead of isothiocyanato groups.
Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane: Contains six ethoxy groups and forms cyclic siloxanes upon hydrolysis.
Uniqueness
Diethoxy(diisothiocyanato)silane is unique due to the presence of isothiocyanato groups, which impart distinct reactivity compared to other ethoxy-substituted silanes. This makes it valuable for specific applications where the isothiocyanato functionality is required, such as in the synthesis of thiourea derivatives and other sulfur-containing compounds .
Properties
CAS No. |
176739-94-9 |
|---|---|
Molecular Formula |
C6H10N2O2S2Si |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
diethoxy(diisothiocyanato)silane |
InChI |
InChI=1S/C6H10N2O2S2Si/c1-3-9-13(7-5-11,8-6-12)10-4-2/h3-4H2,1-2H3 |
InChI Key |
XPFDTYIWTIZSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N=C=S)(N=C=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


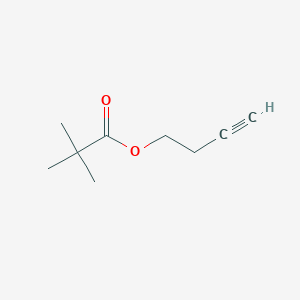
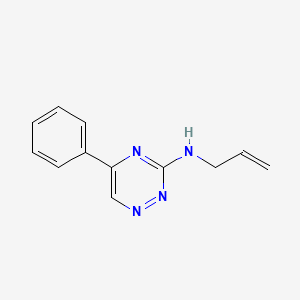
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
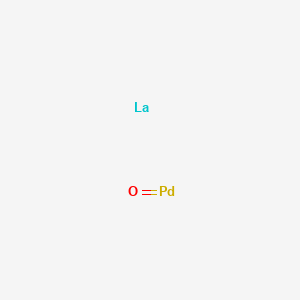
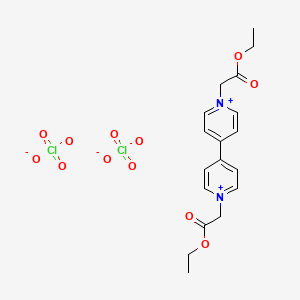
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)

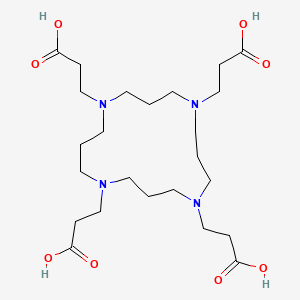
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
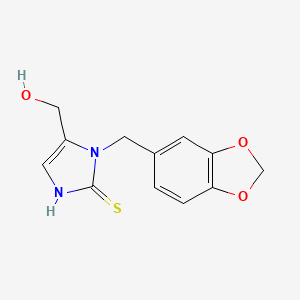
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
